![molecular formula C17H31ClN2SSn B180760 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine CAS No. 123061-47-2](/img/structure/B180760.png)
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, also known as 5-Cl-MTPT, is a novel organometallic compound that has recently been the subject of intense scientific research due to its potential applications in medicine and other fields. 5-Cl-MTPT is a synthetic compound composed of a pyrimidine ring with a chlorine atom and methylthio substituents, as well as a tributylstannyl group. This compound has been found to have several interesting properties, including the ability to interact with proteins and other biomolecules, and the potential to be used as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has been found to have several potential applications in scientific research. One of the most promising applications is its use as a drug delivery system. This compound has been shown to be able to bind to proteins and other biomolecules, allowing it to transport drugs to specific sites in the body. Additionally, this compound has been found to have potential applications in cancer research, as it has been shown to be able to inhibit the growth of certain types of cancer cells. Finally, this compound has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is not yet fully understood. However, it is thought to involve the binding of the compound to certain proteins and other biomolecules, which then triggers a cascade of events that results in the desired effect. It is believed that the tributylstannyl group of this compound is responsible for its ability to interact with proteins and other biomolecules, as it is able to form strong covalent bonds with them. Additionally, it is thought that the chlorine atom of this compound is responsible for its inhibitory effects on certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have several potential effects. For example, this compound has been shown to be able to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to be able to bind to proteins and other biomolecules, which could potentially be used as a drug delivery system. Finally, it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine in lab experiments has several advantages. For example, it is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, it has been found to be able to interact with proteins and other biomolecules, which could potentially be used as a drug delivery system. Finally, it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to predict how it will interact with other compounds. Additionally, its potential effects on the human body are still being studied, so its safety and efficacy as a therapeutic agent is not yet known.
Zukünftige Richtungen
The potential applications of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine are still being explored, and there are many possible future directions for research. For example, further research could be done to better understand its mechanism of action and to develop more efficient methods of synthesis. Additionally, more research could be done to explore the potential therapeutic applications of this compound, such as its use as a drug delivery system or its potential to treat certain neurological disorders. Finally, further research could be done to investigate the potential side effects of 5
Synthesemethoden
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-4-methylthiopyrimidine with potassium tributylstannate in the presence of a base to form the intermediate this compound. The second step involves the addition of a Lewis acid to the intermediate, which then undergoes a rearrangement to form the desired product. This method has been demonstrated to be a reliable and efficient way to synthesize this compound.
Eigenschaften
IUPAC Name |
tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZTYRRUVEVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558261 |
Source
|
Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123061-47-2 |
Source
|
Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.